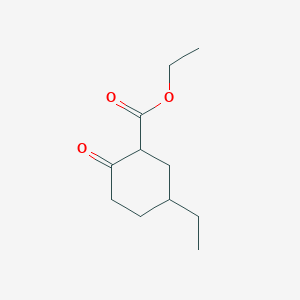

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Description

Properties

CAS No. |

116596-80-6 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

UQCWMCVHLWXKLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate chemical structure and properties

An In-depth Technical Guide to Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Abstract: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic β-keto ester of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone and an ester in a 1,3-relationship on a substituted cyclohexane ring, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. We delve into its primary synthetic route, the Dieckmann condensation, with mechanistic insights and a detailed experimental protocol. Furthermore, this document explores the compound's synthetic utility as a building block for more complex molecular architectures, which is of particular relevance to professionals in medicinal chemistry and drug development. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a polyfunctional organic molecule that serves as a valuable intermediate in various synthetic endeavors.[1] Its core structure consists of a six-membered carbocyclic ring bearing a ketone, an ethyl ester, and an additional ethyl group substituent.

The presence of the β-keto ester moiety is the dominant feature controlling the molecule's chemical behavior.[2] The protons on the carbon alpha to both the ketone and ester groups (C1) are significantly acidic, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile central to its reactivity.[2]

Table 1: Chemical Identifiers and Structural Information [3][4]

| Identifier | Value |

| IUPAC Name | ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |

| CAS Number | 116596-80-6 |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Canonical SMILES | CCC1CCC(=O)C(C1)C(=O)OCC |

| InChI | InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |

| InChIKey | UQCWMCVHLWXKLU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [3][4]

| Property | Value |

| Appearance | Expected to be a liquid or low-melting solid |

| Topological Polar Surface Area | 43.4 Ų |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Spectroscopic and Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the number of aliphatic protons and the presence of stereoisomers. Key expected signals include a triplet and a quartet for the ethoxy group of the ester, multiple overlapping multiplets for the cyclohexane ring protons, and signals for the terminal methyl and methylene protons of the 5-ethyl group. The C1 proton, being adjacent to two carbonyls, would appear as a distinct signal, likely a doublet of doublets or a multiplet, depending on the conformation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals. Diagnostic peaks would include two signals in the carbonyl region: one around 200-210 ppm for the ketone (C2) and one around 170 ppm for the ester carbonyl (C=O of the carboxylate). The remaining nine signals would be in the aliphatic region, corresponding to the two carbons of the ethoxy group, the two carbons of the 5-ethyl group, and the five carbons of the cyclohexane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. A sharp peak around 1735-1750 cm⁻¹ would be indicative of the ester C=O stretch, while another strong peak around 1710-1725 cm⁻¹ would correspond to the ketone C=O stretch. C-H stretching vibrations for the aliphatic groups would appear just below 3000 cm⁻¹.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 199.1329.[7] Other adducts such as [M+Na]⁺ at m/z 221.1148 may also be observed.[7]

Synthesis and Mechanistic Insights

The primary and most logical method for synthesizing cyclic β-keto esters such as Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is the Dieckmann Condensation .[8][9] This is an intramolecular Claisen condensation of a diester, which forms a new carbon-carbon bond to create a five- or six-membered ring.[8][10]

For the target molecule, the required starting material would be diethyl 4-ethylheptanedioate . The reaction is performed in the presence of a strong base, typically sodium ethoxide (NaOEt), to generate an enolate that subsequently attacks the second ester group intramolecularly.

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Enolate Formation: The base (ethoxide) removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This ring-closing step forms a cyclic tetrahedral intermediate.

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base in an essentially irreversible acid-base reaction, driving the equilibrium towards the product.[10]

-

Acidic Workup: A final workup step with a mild acid (e.g., H₃O⁺) is required to protonate the enolate and yield the final neutral cyclic β-keto ester product.[11]

Caption: Workflow of the Dieckmann condensation for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from standard procedures for Dieckmann condensations.[12][13]

Objective: To synthesize Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate from diethyl 4-ethylheptanedioate.

Materials:

-

Diethyl 4-ethylheptanedioate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal

-

Anhydrous ethanol (absolute)

-

Anhydrous toluene or THF

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

DCM or Ethyl Acetate for extraction

Procedure:

-

Base Preparation (if using Sodium Metal): In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal in an excess of anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool to room temperature.

-

Reaction Setup: If using NaH, carefully add the NaH dispersion to anhydrous toluene or THF in the reaction flask under an inert atmosphere.

-

Addition of Diester: Slowly add the diethyl 4-ethylheptanedioate dropwise to the stirred suspension of the base at a temperature that maintains gentle reflux or as dictated by the chosen solvent/base system (e.g., 0 °C to reflux). The choice of an aprotic solvent like THF can enhance enolate stability.[11]

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by adding cold 10% HCl or acetic acid until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

Reactivity and Synthetic Utility

As a β-keto ester, this compound is a versatile building block for synthesizing a wide array of more complex molecules.[14][15] Its utility stems from the reactivity of the enolizable protons and the two distinct carbonyl groups.[15]

Key Reactions:

-

Alkylation: The acidic proton at C1 can be removed by a base to form an enolate, which can then be alkylated with alkyl halides. This allows for the introduction of various substituents at the α-position.

-

Acylation: The enolate can also react with acyl chlorides or anhydrides to introduce an acyl group at the C1 position.

-

Decarboxylation (Krapcho Reaction): Heating the β-keto ester, often in a wet, polar aprotic solvent like DMSO with a salt (e.g., NaCl), results in hydrolysis of the ester and subsequent decarboxylation to yield 4-ethylcyclohexanone. This is a fundamental transformation for creating substituted ketones from β-keto esters.

-

Reductions and Further Modifications: The ketone can be selectively reduced or converted into other functional groups, providing access to a wide range of substituted cyclohexanol and cyclohexane derivatives, which are common motifs in natural products and pharmaceutical agents.

Caption: Key reactive pathways of the title compound.

Safety and Handling

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is classified as a hazardous substance.[4] Users must consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[16]

Conclusion

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a synthetically valuable intermediate whose chemistry is dominated by its β-keto ester functionality. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its enolate and carbonyl groups make it an important precursor for the construction of complex cyclic systems. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel molecular entities.

References

- ChemScene. (n.d.). 116596-80-6 | Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

- Fiveable. (2025, August 15). Beta-Keto Ester Definition.

- PubChem. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

-

Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry. PMC. Retrieved from [Link]

- La Trobe University. (n.d.). Cyclic [beta]-keto esters : synthesis and reactions.

- Alfa Chemistry. (n.d.). Dieckmann Condensation.

- ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.

- U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate - Chemical Details.

- Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.

- Wikipedia. (n.d.). Dieckmann condensation.

- PubChem. (n.d.). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate.

- BLD Pharm. (n.d.). 1824381-68-1|2-Ethyl-5-oxocyclohexane-1-carboxylic acid.

- Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxylate.

- Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction.

- Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - Ethyl cyclohexanecarboxylate.

- Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Merck. (2024, September 3). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (2021). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). Ethyl 2-oxocyclohexanecarboxylate synthesis.

- PubChemLite. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C11H18O3).

- PubChem. (n.d.). Ethyl 2-acetyloxy-5-oxocyclohexane-1-carboxylate.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester (CAS 1655-07-8).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- ChemicalBook. (2026, January 13). Ethyl 2-oxocyclohexanecarboxylate Chemical Properties,Uses,Production.

Sources

- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 2. fiveable.me [fiveable.me]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 [chemicalbook.com]

- 7. PubChemLite - Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C11H18O3) [pubchemlite.lcsb.uni.lu]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 14. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.es [fishersci.es]

Technical Guide: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6)

A Comprehensive Overview for Drug Development Professionals and Researchers

Introduction

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) is a substituted cyclohexane derivative, a class of molecules that serves as a versatile scaffold in organic synthesis. As a beta-keto ester, its inherent chemical functionalities—a ketone, an ester, and a chiral center—make it a valuable intermediate in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. Understanding the specific physical properties and safety considerations of this compound is paramount for its effective and safe utilization in research and development. This guide provides a consolidated overview of its known characteristics, safety protocols based on established hazard classifications, and best practices for laboratory handling.

Chemical Identity and Molecular Structure

The foundational step in safely handling any chemical is a thorough understanding of its identity. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic ketone and an ethyl ester. The presence of these functional groups dictates its reactivity and physical behavior.

| Identifier | Value | Source |

| CAS Registry Number | 116596-80-6 | [1] |

| IUPAC Name | ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | [1] |

| Synonym(s) | Cyclohexanecarboxylic acid, 5-ethyl-2-oxo-, ethyl ester; Ethyl 5-ethyl-2-oxocyclohexanecarboxylate | [1][2] |

| Molecular Formula | C₁₁H₁₈O₃ | [2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| SMILES | CCC1CCC(=O)C(C1)C(=O)OCC | [1] |

| InChI Key | UQCWMCVHLWXKLU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The properties listed below are primarily based on computational models, which provide valuable estimates for handling, reaction planning, and purification protocols.

| Property | Value (Predicted/Calculated) | Source |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Field Insights: The XLogP3 value of 2.2 suggests a moderate level of lipophilicity. This indicates the compound will have good solubility in many common organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in water. This is a critical consideration for selecting solvent systems for both reactions and chromatographic purification. The absence of hydrogen bond donors further supports its preference for non-polar to moderately polar aprotic solvents.

Safety Data and Hazard Analysis

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

Causality Behind the Hazards:

-

Skin and Eye Irritation (H315, H319): As an organic ester and ketone, the compound can act as a defatting agent upon prolonged skin contact, leading to irritation. Its chemical structure allows it to interact with moisture in the eyes to potentially form irritating byproducts, causing significant discomfort and potential damage.

-

Respiratory Irritation (H335): The compound is likely to have a measurable vapor pressure, and inhalation of its aerosolized form or vapors can irritate the mucous membranes of the respiratory tract.

Precautionary Statements and Safe Handling Protocols

The following protocols are derived directly from the GHS precautionary statements and represent a self-validating system for minimizing exposure and risk.

Experimental Workflow for Safe Handling:

Caption: Safe handling workflow for CAS 116596-80-6.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles (not safety glasses), and a flame-retardant lab coat.

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] Based on supplier data, refrigerated storage at 2-8°C is recommended for maintaining long-term stability.[2]

-

Spill Response: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

First Aid Measures

The following first aid measures are based on the known hazards and should be followed in case of exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention. | [1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Conclusion

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a valuable synthetic intermediate whose safe and effective use hinges on a clear understanding of its properties and hazards. While a dedicated SDS and experimental physical data are not widely available, the GHS classifications provide a reliable foundation for risk assessment and the implementation of robust safety protocols. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

-

PubChem. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Tautomeric Equilibria of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

The following technical guide is structured to serve as a definitive reference for the characterization of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate , specifically focusing on its tautomeric behavior in solution.

Executive Summary

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) is a cyclic

This tautomerism is not merely a spectroscopic curiosity; it fundamentally dictates reactivity. The keto form is the electrophile in nucleophilic additions, while the enol form governs reactivity in O-alkylation and coordination chemistry. This guide provides a rigorous, self-validating protocol for quantifying this equilibrium (

Mechanistic & Structural Analysis

The Tautomeric System

The subject compound possesses a cyclohexane ring substituted with a ketone at C2, an ethyl ester at C1, and an ethyl group at C5. The driving force for enolization in

-

Keto Form: The C1 proton is acidic (

). The molecule exists as a mixture of diastereomers (cis/trans relative to C1 and C5 substituents). -

Enol Form: The proton transfers from C1 to the C2 carbonyl oxygen. This creates a C1=C2 double bond conjugated with the ester carbonyl. The resulting hydroxyl group forms a 6-membered pseudo-cyclic ring via hydrogen bonding to the ester carbonyl oxygen.[3]

Visualization of Tautomerization Pathway

The following diagram illustrates the equilibrium and the stabilization of the enol form.

Figure 1: Mechanistic pathway of keto-enol tautomerism showing stabilization factors for the enol species.

Solvent Effects & Meyer's Rule

The position of the equilibrium (

The enol form is less polar than the keto form due to the internal cancellation of dipoles via the intramolecular hydrogen bond.

Therefore:

-

Non-polar solvents (e.g.,

, Benzene): Favor the Enol form. The solvent cannot disrupt the internal H-bond, and the less polar enol is better solvated. -

Polar aprotic solvents (e.g., DMSO, Acetone): Favor the Keto form. The solvent stabilizes the separate dipoles of the keto dicarbonyls.

-

Polar protic solvents (e.g., Methanol, Water): Strongly favor the Keto form. The solvent acts as a hydrogen bond donor/acceptor, disrupting the enol's internal H-bond network.[4]

Table 1: Predicted Tautomeric Ratios (Based on Analogous Cyclic -Keto Esters)

| Solvent | Dielectric Constant ( | Predominant Species | Estimated % Enol | Mechanistic Driver |

| Cyclohexane-d12 | 2.02 | Enol | > 85% | Stabilization of IMHB; Low polarity |

| Chloroform-d | 4.81 | Mixed | 40 - 60% | Competitive solvation |

| Acetone-d6 | 20.7 | Keto | < 15% | Dipole-dipole stabilization of Keto |

| DMSO-d6 | 46.7 | Keto | < 5% | Strong H-bond acceptor disrupts Enol IMHB |

Note: Values are estimates based on ethyl 2-oxocyclohexane-1-carboxylate data [1]. The 5-ethyl group adds steric bulk, which may slightly favor the enol form to relieve 1,3-diaxial interactions present in specific keto conformers.

Analytical Protocol: NMR Determination of

This protocol is designed to be self-validating. The user confirms the system is at equilibrium by observing sharp, distinct signals for both tautomers (slow exchange on the NMR timescale).

Experimental Workflow

Figure 2: Step-by-step NMR quantification workflow.

Detailed Methodology

1. Sample Preparation:

Dissolve 30 mg of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in 0.6 mL of deuterated solvent (e.g.,

2. Acquisition Parameters (Critical for Quantitation):

-

Pulse Sequence: Standard 1H pulse (zg30).

-

Relaxation Delay (D1): Set to 10 seconds .

-

Reasoning: The enol hydroxyl proton and keto methine proton have different longitudinal relaxation times (

). Insufficient delay leads to integration errors (usually underestimating the species with the longer

-

-

Temperature: Regulate at 298 K (

).

3. Signal Assignment & Integration:

-

Enol Signal (

): Look for the sharp singlet downfield, typically -

Keto Signal (

): Look for the multiplet (often a doublet of doublets) at-

Note: The 5-ethyl group creates diastereomers. You may see two overlapping sets of signals for the keto form. Integrate the entire C1-H region.

-

4. Calculation:

Thermodynamic Analysis

To determine the enthalpy (

-

Protocol: Measure

at 5 temperatures (e.g., 283K, 293K, 303K, 313K, 323K). -

Van 't Hoff Plot: Plot

(y-axis) vs. -

Interpretation:

-

Slope:

-

Intercept:

-

Typical Result: In non-polar solvents, the enol form is often enthalpically favored (

Synthesis & Storage Implications

-

Alkylation: When reacting with alkyl halides (e.g., C-alkylation), the presence of the enol form allows for deprotonation by weak bases. However, hard electrophiles may attack the oxygen (O-alkylation) if the enolate is not properly controlled.

-

Storage: The compound should be stored under inert gas. Exposure to moisture (protic source) shifts the equilibrium toward the keto form and can lead to hydrolysis of the ester.

-

Chirality: The C5 stereocenter is static. However, the C1 stereocenter is labile. In the enol form, C1 is achiral (

). Upon reverting to keto, C1 is re-protonated, leading to racemization/epimerization at that center. Consequently, ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate cannot be obtained as a pure C1-enantiomer; it will always exist as a thermodynamic mixture of C1-epimers.

References

-

Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

-

Iglesias, E. (2003). Tautomerism of

-diketones and -

Reich, H. J. Solvent Effects on Keto-Enol Equilibria. University of Wisconsin-Madison, Department of Chemistry.

-

PubChem. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.

Sources

Difference between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate

An In-Depth Technical Guide to the Core Differences Between Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and Ethyl 2-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, synthetic, and reactive differences between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and its parent compound, ethyl 2-oxocyclohexanecarboxylate. As a senior application scientist, this document is designed to go beyond a simple comparison, offering insights into the practical implications of these differences in a research and development setting.

Introduction: More Than Just an Ethyl Group

At first glance, the distinction between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate is a single ethyl group at the 5-position of the cyclohexane ring. However, this seemingly minor structural modification introduces significant changes in the molecule's stereochemistry, reactivity, and synthetic accessibility. For medicinal chemists and process development scientists, understanding these nuances is critical for the rational design of synthetic routes and the development of novel therapeutics.

This guide will dissect these differences, providing a detailed examination of their molecular structures, a comparison of their synthetic pathways, an analysis of their spectroscopic signatures, and a discussion of their differential reactivity and potential applications in drug discovery.

Molecular Structure and Stereochemical Implications

The fundamental difference between the two molecules lies in their three-dimensional architecture. While ethyl 2-oxocyclohexanecarboxylate is a relatively simple, achiral molecule, the introduction of an ethyl group at the 5-position in ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate creates a chiral center, leading to the existence of enantiomers. Furthermore, the presence of two substituents on the cyclohexane ring (the ethyl ester and the ethyl group) can lead to the formation of diastereomers.

Caption: 2D structures of Ethyl 2-oxocyclohexanecarboxylate and Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

The conformational flexibility of the cyclohexane ring is also impacted. The bulky ethyl group at the 5-position will preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). This conformational locking can have a profound effect on the reactivity of the molecule, influencing the approach of reagents to the carbonyl group and the enolizable alpha-protons.

Synthesis and Mechanistic Considerations

The synthesis of these two compounds highlights a key practical difference. Ethyl 2-oxocyclohexanecarboxylate is classically synthesized via the Dieckmann condensation of diethyl adipate. This is an intramolecular Claisen condensation that proceeds readily in the presence of a base such as sodium ethoxide.

Dieckmann Condensation for Ethyl 2-oxocyclohexanecarboxylate

Caption: Simplified workflow of the Dieckmann condensation.

The synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is more complex. A standard Dieckmann condensation of an appropriately substituted precursor, diethyl 3-ethyladipate, would be the most direct route. However, the synthesis of this precursor can be challenging.

Alternative approaches, such as the Michael addition of a nucleophile to an alpha,beta-unsaturated ester followed by cyclization, may be employed. The choice of synthetic route will be dictated by the availability of starting materials, desired yield, and stereochemical control.

Comparative Spectroscopic and Physicochemical Properties

The structural differences are clearly reflected in the spectroscopic data of the two compounds.

| Property | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |

| Molecular Formula | C₉H₁₄O₃ | C₁₁H₁₈O₃ |

| Molecular Weight | 170.21 g/mol | 198.26 g/mol |

| Boiling Point | ~240 °C | Not readily available, expected to be higher |

| ¹H NMR | Signals for the cyclohexane ring protons, the ethyl ester protons, and the enolizable proton. | Additional signals for the ethyl group at the 5-position, including a characteristic triplet and quartet. The signals for the cyclohexane ring protons will also be more complex due to the reduced symmetry. |

| ¹³C NMR | Fewer signals due to the symmetry of the molecule. | More signals due to the presence of the additional ethyl group and the lack of symmetry. |

| IR (cm⁻¹) | Strong C=O stretch for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹). | Similar C=O stretches, with potential slight shifts due to the electronic effect of the 5-ethyl group. |

The increased complexity in the NMR spectra of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be a powerful tool for confirming its structure and assessing its purity.

Differential Reactivity and Applications in Drug Discovery

The 5-ethyl group exerts a significant influence on the reactivity of the molecule, primarily through steric and electronic effects.

-

Steric Hindrance: The ethyl group can sterically hinder the approach of reagents to the adjacent carbonyl group and the enolizable alpha-proton. This can lead to a decrease in reaction rates for processes such as alkylation or acylation at the alpha-position. However, this steric bulk can also be exploited to achieve diastereoselectivity in certain reactions.

-

Electronic Effects: The electron-donating nature of the ethyl group can slightly increase the electron density of the cyclohexane ring, which may subtly influence the reactivity of the enolate.

In the context of drug development, these differences are critical. Beta-keto esters are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The 5-ethyl group can serve several purposes:

-

Pharmacophore Element: The ethyl group itself may be a key binding element that interacts with a specific hydrophobic pocket in a biological target.

-

Modulation of Physicochemical Properties: The addition of the ethyl group increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Scaffold for Further Functionalization: The chiral center introduced by the 5-ethyl group provides a handle for the stereocontrolled synthesis of more complex molecules.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol provides a representative procedure for the synthesis of the parent compound.

Materials:

-

Diethyl adipate

-

Sodium metal

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Setup: Once all the sodium has reacted, add anhydrous toluene to the flask.

-

Addition of Diethyl Adipate: Heat the solution to reflux and add diethyl adipate dropwise from the dropping funnel over a period of 1-2 hours.

-

Reflux: Continue to reflux the reaction mixture for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Justification of Steps:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.

-

Anhydrous Conditions: Water will react with sodium ethoxide, quenching the base and preventing the condensation reaction.

-

Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.

-

Acidic Workup: Neutralizes the sodium ethoxide and protonates the resulting enolate to give the final product.

Conclusion

The distinction between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate is a prime example of how a small structural modification can have a cascade of effects on a molecule's properties and potential applications. For the medicinal chemist, the 5-ethyl derivative offers a synthetically accessible, chiral building block with altered steric and electronic properties. For the process chemist, the synthesis of this more complex molecule presents unique challenges and opportunities for route optimization. A thorough understanding of these differences is paramount for leveraging the full potential of these valuable chemical entities in the pursuit of novel therapeutics and advanced materials.

References

-

Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

An In-depth Technical Guide to the Solubility of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in organic solvents.

Physicochemical Properties of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₃ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Predicted LogP | 1.9449 | [3] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[4][5][6][7][8]. This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions[5].

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate possesses a combination of functional groups that dictate its solubility behavior:

-

Ester and Ketone Groups: The presence of carbonyl (C=O) and ether (-O-) functionalities in the ester and ketone groups introduces polarity to the molecule. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors[3].

-

Cyclohexane Ring and Ethyl Groups: The nonpolar cyclohexane backbone and the two ethyl groups contribute to the molecule's lipophilicity.

Based on this structure, we can predict its general solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the ester and ketone groups of the solute. Therefore, good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the target molecule can only accept hydrogen bonds, the overall polarity of these solvents suggests a high likelihood of solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar hydrocarbon framework of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate suggests that it will have considerable solubility in nonpolar solvents due to London dispersion forces.

-

Water: The presence of a significant nonpolar hydrocarbon portion suggests that the solubility in water will be limited. A related compound, ethyl 2-oxocyclohexanecarboxylate, is described as having limited solubility in water[9][10].

The interplay between the polar functional groups and the nonpolar hydrocarbon structure will ultimately determine the precise solubility in a given solvent.

Caption: Logical relationship between the molecular features of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and its expected solubility in different classes of organic solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid compound in a solvent.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add an excess amount of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate to a known volume of each selected organic solvent.

-

Ensure that a visible excess of the solute is present to guarantee saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker, maintained at a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The use of a syringe filter is recommended to remove any fine, undissolved particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or another suitable method.

-

Construct a calibration curve using standard solutions of known concentrations of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate to quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures to investigate the temperature dependence of solubility.

-

Sources

- 1. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C11H18O3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 8. fiveable.me [fiveable.me]

- 9. CAS 1655-07-8: Ethyl 2-oxocyclohexanecarboxylate [cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

The Strategic Role of 5-Substituted Cyclohexanecarboxylate Derivatives in Drug Discovery and Organic Synthesis: A Technical Whitepaper

Executive Summary

The cyclohexane ring is a foundational pharmacophore and structural scaffold in modern medicinal chemistry. While symmetrical 1,4-disubstituted systems have been exhaustively studied, 5-substituted cyclohexanecarboxylate derivatives offer a uniquely powerful stereochemical landscape. By breaking molecular symmetry, the 5-position substituent dictates the conformational bias of the entire ring system, fundamentally altering how the C1-carboxylate interacts with biological targets or participates in downstream synthetic transformations.

This whitepaper provides an in-depth literature review and technical guide on the structural dynamics, synthetic methodologies, and pharmacological utility of these highly versatile derivatives, designed specifically for researchers and drug development professionals.

Structural Dynamics and Conformational Control

The therapeutic efficacy of cyclohexane-based drugs often hinges on their ability to lock pharmacophores into specific spatial arrangements. In a 5-substituted cyclohexanecarboxylate system, the thermodynamic preference of the substituents to adopt equatorial positions drives the ring into a predictable chair conformation, minimizing 1,3-diaxial steric clashes.

When the carboxylate and a leaving group or substituent are locked in a trans diaxial arrangement, the molecule experiences profound stereoelectronic effects. Quantum calculations and crystallographic data reveal that these strained conformations can significantly lower the transition state free energy (

Synthetic Methodologies: De Novo Ring Construction

While direct functionalization of pre-existing cyclohexane rings is possible, the precise stereocontrol required for 5-substituted derivatives often necessitates de novo ring synthesis. A highly reliable approach is the tandem Michael addition-Dieckmann condensation, which yields 5-substituted-2-oxocyclohexanecarboxylates—versatile intermediates that can be further reduced, homologated, or functionalized[2].

Protocol: Synthesis of Ethyl 5-Phenyl-2-oxocyclohexanecarboxylate

The following methodology describes a self-validating system for the construction of the 5-substituted cyclohexanecarboxylate core.

-

Reaction Setup : In a flame-dried, argon-purged flask, prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the ester reagents, while the argon atmosphere prevents oxidative degradation of the highly reactive enolate intermediate.

-

-

Reagent Addition : Add ethyl acetoacetate (1.0 eq) dropwise at 0°C, followed by ethyl cinnamate (1.1 eq).

-

Causality: Cooling controls the exothermic deprotonation of the active methylene. Ethyl cinnamate acts as the Michael acceptor, where its

-phenyl group will ultimately become the critical C5 substituent of the target ring.

-

-

Execution : Heat the reaction mixture to reflux for 6 hours.

-

Causality: The initial Michael addition is an equilibrium process; extended reflux provides the thermodynamic driving force required to push the subsequent intramolecular Dieckmann condensation forward, irreversibly closing the 6-membered ring.

-

-

In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.

-

Causality: The starting ethyl cinnamate is UV-active and non-polar. Its complete disappearance, coupled with the appearance of a lower-

spot (representing the highly polar enolate salt), validates the reaction's progression and completion.

-

-

Workup and Quenching : Cool the mixture to 0°C and acidify dropwise with 1M HCl until pH ~3. Extract with ethyl acetate.

-

Causality: Acidification protonates the sodium enolate, forcing the product into its neutral, organic-soluble keto/enol form, which allows for efficient phase separation and recovery.

-

-

Final Validation : Analyze the purified product via ¹H NMR spectroscopy (CDCl₃).

-

Causality: The presence of a sharp singlet at ~12 ppm confirms the presence of the enol tautomer (stabilized by intramolecular hydrogen bonding with the C1 ester), definitively validating the successful formation of the 2-oxocyclohexanecarboxylate core.

-

Pharmacological Applications and Structure-Activity Relationships (SAR)

Cyclohexanecarboxylate derivatives serve as critical binding determinants in various therapeutic areas. Their ability to project functional groups into distinct hydrophobic pockets makes them ideal for modulating complex transmembrane receptors and enzymatic active sites.

For instance, specific cyclohexane carboxylic acid derivatives have been identified as highly selective, nonpeptide modulators of Neurotensin Receptor Type 2 (NTS2). These compounds competitively inhibit neurotensin binding with nanomolar affinity across multiple species models[3]. The rigid cyclohexane core ensures that pendant aromatic and amide groups are perfectly oriented to interact with the receptor's binding cleft. Furthermore, related trans-cyclohexanecarboxylate derivatives have demonstrated potent inhibitory effects in protease assays, highlighting the scaffold's versatility[4]. In targeted oncology, cyclohexanecarboxylate linkers are frequently employed in Antibody-Drug Conjugates (ADCs) to enhance intracellular release and drive cytotoxicity against malignant cell lines like COLO205[5].

Data Presentation

The following table summarizes the quantitative pharmacological data associated with various cyclohexanecarboxylate derivatives across different biological targets.

Table 1: Comparative Pharmacological Activity of Cyclohexanecarboxylate Derivatives

| Compound Class / Scaffold | Target / Assay System | Key Findings (IC₅₀ / Activity) | Reference |

| Cyclohexane carboxylic acid derivative | Neurotensin Receptor Type 2 (Guinea pig brain) | IC₅₀ = 0.99 nM (High affinity binding) | [3] |

| Cyclohexane carboxylic acid derivative | Neurotensin Receptor Type 2 (Rat mesencephalic cells) | IC₅₀ = 4.0 nM | [3] |

| Aryl trans-cyclohexanecarboxylate | Protease Inhibition Assay | Potent inhibitory effect on target proteases | [4] |

| Cyclohexanecarboxylate-linked ADC | COLO205 Cell Line Viability | Enhanced intracellular release and cytotoxicity | [5] |

Mechanistic Pathways and Visualizations

To further elucidate the technical concepts discussed, the following diagrams map the synthetic workflow and the pharmacological signaling cascade of these derivatives.

Synthetic workflow of 5-substituted cyclohexanecarboxylates via Wittig homologation.

Pharmacological pathway of cyclohexanecarboxylate derivatives in NTS2 modulation.

Conclusion

The 5-substituted cyclohexanecarboxylate scaffold represents a masterclass in stereochemical design. By leveraging predictable conformational biases and stereoelectronic effects, chemists can synthesize highly pre-organized molecules that exhibit exceptional affinity for complex biological targets. As synthetic methodologies continue to evolve—particularly in the realm of asymmetric de novo ring construction—the therapeutic ceiling for these derivatives in neuropharmacology, oncology, and beyond will only continue to rise.

References

- Source: benchchem.

- Source: pnas.

- Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)

- Title: Synthesis and structure-activity study of protease inhibitors.

- Source: mdpi.

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate from Diethyl Malonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS: 116596-80-6) is a highly versatile cyclic β-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and spirocyclic frameworks [1]. This application note details a robust, four-phase, bottom-up synthetic protocol starting from the readily available diethyl malonate. By leveraging a double malonic ester synthesis followed by an intramolecular Dieckmann condensation, this route ensures high regiocontrol and scalability.

Retrosynthetic Rationale & Pathway Design

The synthesis of substituted 2-oxocyclohexanecarboxylates requires precise control over the regiochemistry of the ring substituents. The target molecule features an ethyl group at the C5 position.

A retrosynthetic analysis (Retro-Dieckmann) reveals that breaking the C1–C6 bond of the target ring leads to a symmetric 1,7-diester: diethyl 4-ethylheptanedioate [2]. Because this precursor is perfectly symmetric, the subsequent forward Dieckmann cyclization will yield only a single regioisomer, eliminating the complex separations typically associated with the cyclization of asymmetric diesters [5]. To assemble this 7-carbon symmetric backbone, diethyl malonate acts as the terminal enolate equivalents, reacting with 1,3-dibromo-2-ethylpropane (the electrophilic linchpin) in a double SN2 alkylation[3, 4].

Figure 1: Retrosynthetic pathway from target to diethyl malonate.

Step-by-Step Experimental Protocols

Phase 1: Double Alkylation (Assembly of the Tetracarboxylate)

Objective: Synthesize tetraethyl 3-ethylpentane-1,1,5,5-tetracarboxylate.

-

Causality & Logic: Sodium ethoxide is selected as the base because its conjugate acid (ethanol) matches the ester alkyl groups, preventing transesterification side-products. The pKa of diethyl malonate (~13) allows for quantitative deprotonation by ethoxide. The primary alkyl bromides of 1,3-dibromo-2-ethylpropane undergo rapid SN2 displacement by the bulky malonate enolate, avoiding E2 elimination pathways [3].

Protocol:

-

In a flame-dried, nitrogen-purged 3-neck flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C and add diethyl malonate (2.05 eq) dropwise. Stir for 30 minutes to ensure complete formation of the sodio-malonate enolate.

-

Slowly add 1,3-dibromo-2-ethylpropane (1.0 eq) via an addition funnel to control the exothermic reaction.

-

Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 6 hours.

-

Cool the reaction, neutralize with dilute HCl, and remove ethanol under reduced pressure. Extract the aqueous residue with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude tetraester.

Phase 2: Saponification & Decarboxylation

Objective: Synthesize 4-ethylheptanedioic acid.

-

Causality & Logic: Heating the tetracarboxylic acid above 160 °C provides the thermal energy required to overcome the activation barrier for decarboxylation. The mechanism proceeds via a concerted, six-membered cyclic transition state where the carbonyl oxygen abstracts the proton from the adjacent hydroxyl group, simultaneously breaking the C–C bond to release CO2 [4]. Because the molecule contains two geminal diacid moieties, two equivalents of CO2 are lost.

Protocol:

-

Suspend the crude tetraester in a 20% aqueous NaOH solution (excess). Reflux vigorously for 4 hours until the organic layer disappears, indicating complete saponification.

-

Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. Extract the resulting tetracarboxylic acid with ethyl acetate and evaporate the solvent.

-

Transfer the neat tetracarboxylic acid to a round-bottom flask equipped with a gas bubbler. Heat the neat solid to 160–180 °C.

-

Maintain the temperature until the evolution of CO2 gas ceases (approximately 2 hours). The resulting melt is 4-ethylheptanedioic acid.

Phase 3: Fischer Esterification

Objective: Synthesize diethyl 4-ethylheptanedioate.

-

Causality & Logic: Standard Fischer esterification is an equilibrium process. Utilizing a large excess of absolute ethanol and continuously removing water (via a Dean-Stark apparatus with toluene) drives the reaction to completion according to Le Chatelier's principle.

Protocol:

-

Dissolve the crude 4-ethylheptanedioic acid in absolute ethanol (10 volumes) and add a catalytic amount of concentrated H2SO4 (0.05 eq).

-

Reflux the mixture for 12 hours. (Optional: add toluene and use a Dean-Stark trap to remove water).

-

Concentrate the mixture, dilute with dichloromethane, and wash with saturated NaHCO3 to remove residual acid. Dry and concentrate to afford diethyl 4-ethylheptanedioate.

Phase 4: Dieckmann Condensation

Objective: Synthesize ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

-

Causality & Logic: The Dieckmann condensation is under thermodynamic control. The initial cyclization forms a tetrahedral intermediate which collapses to the β-keto ester. The equilibrium is driven entirely to the product side by the irreversible deprotonation of the highly acidic α-proton of the newly formed cyclic β-keto ester (pKa ~11) by the ethoxide leaving group. Without a full equivalent of base to form this stable enolate, the reaction would suffer from poor yields due to the reverse retro-Dieckmann ring opening [2, 5].

Protocol:

-

In a dry flask under nitrogen, suspend sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Heat the suspension to 80 °C and add diethyl 4-ethylheptanedioate (1.0 eq) dropwise over 1 hour to prevent intermolecular Claisen condensation (high-dilution principle).

-

Reflux the mixture at 110 °C for 4 hours. The sodium enolate of the product will precipitate.

-

Cool the reaction to 0 °C and quench by adding a mixture of glacial acetic acid and ice water (acidic workup is required to reprotonate the enolate).

-

Extract with ethyl acetate, wash with brine, dry, and purify via vacuum distillation or silica gel chromatography to yield the target compound.

Stereochemical Note: The cyclization of the achiral precursor breaks the plane of symmetry, generating two stereocenters at C1 and C5. Consequently, the product is obtained as a mixture of cis and trans diastereomers.

Quantitative Data & Yield Analysis

| Reaction Phase | Intermediate / Product | Theoretical Yield (%) | Expected Isolated Yield (%) | Key Reaction Parameters |

| Phase 1: Alkylation | Tetraethyl 3-ethylpentane-1,1,5,5-tetracarboxylate | 100 | 80 - 85 | NaOEt/EtOH, 78 °C, 4-6 h |

| Phase 2: Saponification & Decarboxylation | 4-Ethylheptanedioic acid | 100 | 70 - 75 | 1. NaOH, 100 °C2. HCl, pH 13. Heat 160-180 °C |

| Phase 3: Esterification | Diethyl 4-ethylheptanedioate | 100 | 85 - 90 | EtOH, cat. H2SO4, reflux 12 h |

| Phase 4: Dieckmann | Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | 100 | 75 - 80 | NaOEt/Toluene, 110 °C, 4 h, Acidic Workup |

Mechanistic Insights: Dieckmann Cyclization

The following diagram illustrates the thermodynamic logic of the Dieckmann cyclization, highlighting the critical irreversible deprotonation step that acts as the thermodynamic sink for the reaction.

Figure 2: Thermodynamic logic and mechanistic workflow of the Dieckmann cyclization.

References

-

PubChem. "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365". National Center for Biotechnology Information. URL:[Link]

-

OpenStax. "23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization". Organic Chemistry. URL:[Link]

-

Master Organic Chemistry. "The Malonic Ester Synthesis". URL:[Link]

-

LibreTexts. "21.10: Malonic Ester Synthesis". Chemistry LibreTexts. URL:[Link]

Protocol for Dieckmann condensation to form ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Application Note: Regioselective Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate via Dieckmann Condensation

Abstract & Scope

This application note details the protocol for the synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) utilizing the Dieckmann condensation. This transformation involves the base-mediated intramolecular cyclization of a dicarboxylic ester.[1][2][3]

While the Dieckmann condensation is a classical reaction, this protocol addresses specific challenges regarding regiochemistry and macro-cyclization competition . By adhering to the Ruggli-Ziegler dilution principle and utilizing a thermodynamic sink strategy, this workflow maximizes yield and minimizes intermolecular polymerization.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

To synthesize the target 5-substituted cyclohexane ring, we must identify the correct linear precursor. The Dieckmann condensation connects the

-

Target: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.[4]

-

Disconnection: Cleavage of the C1-C2 bond (between the ester-bearing carbon and the ketone).

-

Required Precursor: Diethyl 4-ethylheptanedioate (Diethyl 4-ethylpimelate).

Regiochemical Note: The precursor, diethyl 4-ethylheptanedioate, is symmetric around the C4 position. Consequently, cyclization at either the C2 or C6

Mechanistic Pathway

The reaction proceeds via the generation of an ester enolate, which performs a 6-exo-trig nucleophilic attack on the distal ester carbonyl.

-

Driving Force: The reaction is reversible (

). The forward reaction is driven by the immediate deprotonation of the formed

Figure 1: Mechanistic flow of the Dieckmann condensation highlighting the thermodynamic sink.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[6][7] | Role | Critical Parameter |

| Diethyl 4-ethylheptanedioate | 244.33 | 1.0 | Precursor | Must be dry (<0.1% H2O) |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 - 1.2 | Base | Freshly prepared or high-grade commercial |

| Ethanol (Absolute) | 46.07 | Solvent | Co-solvent | Anhydrous |

| Toluene | 92.14 | Solvent | Main Solvent | Anhydrous; Azeotropic capability |

| Glacial Acetic Acid | 60.05 | 1.5 | Quench | Proton source |

Detailed Methodology

Step 1: Catalyst Preparation (In Situ)

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Action: Charge the flask with anhydrous Ethanol (50 mL). Add Sodium metal (1.2 equiv) in small pieces. Stir until all sodium has dissolved and H2 evolution ceases.

-

Modification: Alternatively, use commercial NaOEt powder suspended in Toluene.

-

Solvent Exchange: If higher temperatures are required, add Toluene (150 mL) and distill off the excess Ethanol until the vapor temperature reaches 110°C (boiling point of Toluene). This ensures the reaction temperature is sufficient to overcome the activation energy.

Step 2: High-Dilution Addition (Crucial Step)

-

Principle: To favor intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler principle), the diester concentration must remain low relative to the base.

-

Action: Dissolve Diethyl 4-ethylheptanedioate (1.0 equiv) in Toluene (50 mL).

-

Procedure: Bring the NaOEt/Toluene suspension to a gentle reflux. Add the diester solution dropwise over a period of 2–4 hours .

-

Observation: The solution typically turns yellow/orange as the

-keto ester enolate forms.

Step 3: Reaction & Monitoring

-

Continue reflux for 2–4 hours after addition is complete.[7]

-

Monitoring: Monitor by TLC (10% EtOAc in Hexanes). The starting diester (higher Rf) should disappear.

-

Endpoint: Reaction is complete when the starting material is consumed. Note that the product exists as a salt in the reaction mixture.

Step 4: Quenching & Workup

-

Cool the mixture to 0°C in an ice bath.

-

Acidification: Add Glacial Acetic Acid (1.5 equiv) dropwise. This is safer than mineral acids and prevents hydrolysis of the ester group.

-

Phase Separation: Add water (100 mL) to dissolve sodium salts. Separate the organic (Toluene) layer.

-

Extraction: Extract the aqueous layer with Toluene or Et2O (2 x 50 mL).

-

Drying: Combine organic layers, wash with Brine, and dry over anhydrous MgSO4.[7]

Step 5: Purification

-

Concentrate the solvent under reduced pressure (Rotovap).

-

Distillation: The crude oil is best purified via vacuum distillation.

-

Expected BP: ~110–120°C at 10 mmHg (estimated based on similar

-keto esters).

-

-

Alternative: Flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Concentration too high | Increase solvent volume; slow down addition rate (Ruggli-Ziegler principle). |

| No Reaction | Wet reagents | Water kills the alkoxide base. Ensure Toluene is dried over Na or molecular sieves. |

| Transesterification | Wrong base used | Use Sodium Ethoxide for Ethyl esters. Using NaOMe will result in mixed methyl/ethyl esters. |

| Hydrolysis of Product | Quench too harsh | Use Acetic Acid or stoichiometric HCl at 0°C. Avoid heating during workup. |

Safety Considerations

-

Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns.

-

Toluene: Flammable and reprotoxic. Use in a well-ventilated fume hood.

-

Sodium Metal: Reacts violently with water. Quench excess sodium with ethanol before disposal.

References

-

Dieckmann, W. (1901).[2][8][9] "Ueber cyclische Ketonsäureester." Annalen der Chemie, 317(1), 27–109.

-

Davis, B. R., & Garrett, P. J. (1991).[2][3][9] "The Dieckmann Condensation."[1][2][5][8][9][10][11][12][13] In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[2][8][9] Pergamon.

-

Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation."[1][2][5][8][9][10][11][12][13] Organic Reactions, 15, 1-203.[8][9]

-

ChemScene. (n.d.). "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Product Page."

- Ziegler, K. (1933). "Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die Ruggli-Ziegler-Verdünnungsprinzip." Annalen der Chemie, 504(1), 94–130.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. chemscene.com [chemscene.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. ias.ac.in [ias.ac.in]

Topic: Regioselective Alkylation of Ethyl 2-Oxocyclohexanecarboxylate at the α'-Position (C6)

An Application Note and Protocol for Researchers

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

Ethyl 2-oxocyclohexanecarboxylate is a pivotal building block in organic synthesis, valued for its dual functionality that allows for a wide array of chemical transformations.[1] Its structure is foundational in the synthesis of numerous natural products and pharmaceutical agents.[1] A key challenge and opportunity in its derivatization is the regioselective alkylation of the cyclohexanone ring. The molecule possesses two distinct acidic α-protons: one at the C2 position (α to both the ketone and the ester) and another set at the C6 position (α' to the ketone).

Directing an alkylating agent to a specific site is a non-trivial task that dictates the final molecular architecture. While alkylation at the C2 position is often favored under thermodynamic conditions due to the formation of a more substituted, stable enolate, many synthetic routes require the introduction of substituents at the less sterically hindered C6 position. This application note provides a detailed exposition of the theoretical principles and a practical, field-proven protocol for achieving highly regioselective alkylation at the C6 position by leveraging the principles of kinetic enolate control.

Theoretical Background: The Principle of Kinetic vs. Thermodynamic Control

The regioselectivity of the alkylation of an unsymmetrical ketone like ethyl 2-oxocyclohexanecarboxylate is governed by the selective formation of one of two possible enolates: the kinetic enolate or the thermodynamic enolate.[2][3]

-

Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond.[3] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker, non-hindered bases (e.g., sodium ethoxide).[2] For ethyl 2-oxocyclohexanecarboxylate, deprotonation at the C2 position yields the more stable, conjugated thermodynamic enolate.

-

Kinetic Enolate: This enolate is formed faster but is generally less stable.[2] Its formation is favored under irreversible conditions, which are achieved by using a strong, sterically hindered base at low temperatures.[4] The steric bulk of the base preferentially removes the more accessible proton. In our substrate, the protons at the C6 position are significantly more accessible than the proton at C2, which is sterically shielded by the bulky ethyl carboxylate group.[5] Therefore, these conditions favor the formation of the C6-enolate.

By carefully selecting the reaction conditions, we can generate the kinetic enolate almost exclusively and "trap" it with an alkylating agent before it has a chance to equilibrate to the more stable thermodynamic form.

Application Protocol: Regioselective Alkylation at C6

This protocol describes the formation of the kinetic lithium enolate of ethyl 2-oxocyclohexanecarboxylate and its subsequent alkylation with a primary alkyl halide. The procedure is adapted from established methods for the regioselective alkylation of ketones.[4][6]

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

Anhydrous tetrahydrofuran (THF), (distilled from sodium/benzophenone)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

-

Ethyl 2-oxocyclohexanecarboxylate (distilled prior to use)[7]

-

Alkyl halide (e.g., benzyl bromide, methyl iodide; primary halides work best)[8][9]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Septa, nitrogen inlet, and magnetic stirrer

-

Low-temperature thermometer

-

Syringes for liquid transfer

-

Dry ice/acetone bath

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA) Solution:

-

To an oven-dried, three-necked flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction).

-

Cool the flask to 0 °C using an ice bath.

-

Add diisopropylamine (1.1 equivalents, e.g., 1.54 mL, 11 mmol for a 10 mmol scale) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents, e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe. A white precipitate may form.

-

Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.

-

-

Kinetic Enolate Formation:

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate, dry flask, prepare a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent, e.g., 1.70 g, 10 mmol) in a small amount of anhydrous THF (e.g., 10 mL).

-

Add the solution of the β-keto ester dropwise to the stirred LDA solution at -78 °C over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic lithium enolate.

-

-

Alkylation:

-

Add the alkyl halide (1.1 equivalents, e.g., 1.31 mL of benzyl bromide, 11 mmol) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot.

-

-

Work-up and Isolation:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-alkyl-2-oxocyclohexanecarboxylate.

-

Key Parameters Influencing Regioselectivity

To ensure the desired outcome, researchers must carefully control several experimental variables. The following table summarizes the critical factors and their influence on the reaction's regioselectivity.

| Parameter | Condition for C6-Alkylation (Kinetic Control) | Rationale & Expected Outcome | Condition for C2-Alkylation (Thermodynamic Control) |

| Base | Lithium Diisopropylamide (LDA) or other bulky, strong, non-nucleophilic bases.[2] | The bulky base cannot access the sterically hindered C2 proton and rapidly deprotonates the more accessible C6 protons.[4] | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).[2] |

| Temperature | -78 °C | Low temperature prevents the kinetic enolate from equilibrating to the more stable thermodynamic enolate. The reaction is under rate control.[4] | Room Temperature (RT) or higher. |

| Solvent | Aprotic, non-polar solvents like Tetrahydrofuran (THF) . | Aprotic solvents are required for the stability of the strong base (LDA) and the resulting enolate. | Protic solvents (e.g., ethanol for NaOEt) can facilitate proton exchange and equilibration. |

| Addition Order | Add β-keto ester to the base . | This ensures the base is always in excess, promoting rapid and complete deprotonation to form the kinetic enolate.[10] | Add base to the β-keto ester (less critical as equilibrium is desired). |

| Alkylating Agent | Primary (1°) or methyl halides (e.g., MeI, BnBr).[8] | SN2 reaction is most efficient with unhindered electrophiles. Secondary and tertiary halides may lead to elimination.[3][8] | Primary (1°) or methyl halides. |

Conclusion

The regioselective alkylation of ethyl 2-oxocyclohexanecarboxylate is a powerful tool for constructing complex molecular frameworks. By understanding and applying the principles of kinetic and thermodynamic enolate control, chemists can precisely direct alkylation to the desired C6 position. The use of a strong, sterically hindered base like LDA at low temperatures is paramount for the selective formation of the kinetic enolate, leading to the desired C6-substituted product with high fidelity. This protocol provides a reliable and reproducible method for researchers in drug development and natural product synthesis to access these valuable intermediates.

References

-

Organic Syntheses Procedure. (n.d.). Ethyl 1-(p-methoxyphenyl)-2-oxocyclohexanecarboxylate. Organic Syntheses. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Neuman, R. C. (2009). 18: Reactions of Enolate Ions and Enols. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-